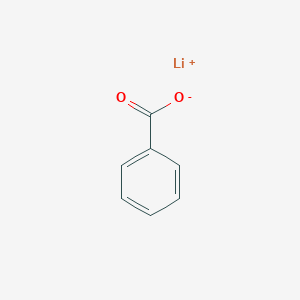
三氧化钼
描述
Molybdenum trioxide, also known as molybdenum(VI) oxide, is a compound of molybdenum and oxygen with the approximate chemical formula of MoO3 . It is typically a white or light yellow powder . The molecular weight of MoO3 is 143.96 .
Synthesis Analysis
Molybdenum trioxide has been successfully synthesized by sol–gel (SG-MoO3) and hydrothermal (HT-MoO3) methods . The structure, morphology, and functional groups of the synthesized samples have been characterized by X-ray diffraction (XRD), scanning, and transmission electron microscope (SEM and TEM), and Fourier-transform infrared spectroscopy .
Molecular Structure Analysis
The obtained results show that both samples were crystallized in the orthorhombic structure . SEM images show that the prepared samples possess a belt-like shape; their size is ranging from 12.7 to 44.5 nm for SG-MoO3, and 2.5–7.7 nm for HT-MoO3 .
Chemical Reactions Analysis
The effects of the MoO3/MoS2 ratio, reaction time, and temperature as well as the forming pressure of pellets on the solid–solid reaction of MoO3 and MoS2 were investigated . These findings indicate that aluminothermic reduction of molybdenum trioxide advances through the formation of intermediate phases of Al2(MoO4)3 and MoO2 .
Physical And Chemical Properties Analysis
On prolonged heating in air below 600°C, it becomes covered with its trioxide; at 600°C the oxide sublimes and rapid oxidation occurs . The standard enthalpy of formation of MoO3 in the gas phase is -346.44 kJ/mol .
科学研究应用
传感器: MoO3 与 Ti3C2Tx MXene 相结合,提高了基于表面等离子体共振的传感器的灵敏度,在各种传感应用中具有潜力 (Pandey & Hashemi, 2021).
电致变色和光致变色器件: MoO3 表现出可逆变色能力,这对于电致变色和光致变色器件非常重要。通过嵌入零价金属来提高其性能,从而改善着色效果和可调谐光学性质 (Wang & Koski, 2015).
锂离子电池电极材料: MoO3 因其电致变色、光致变色、光催化降解和气体传感等特性而用于锂离子电池中。它以高能量密度和理论电化学容量而闻名,使其成为理想的正极候选材料 (Shi et al., 2020).
有机电子器件: MoO3 在有机电子器件中用作缓冲层,以改善空穴注入,同时表现出金属和氧化物的特性,从而提高导电性和能级对齐 (Greiner et al., 2010).
光电探测器: 经过 H2 退火处理的 MoO3 纳米带用于具有宽可见光谱响应的光电探测器中,表现出高响应度和外部量子效率 (Xiang et al., 2014).
气体传感器: MoO3 对三甲胺 (TMA) 检测表现出高灵敏度和选择性,这对于环境和生物医学应用非常重要。分子轨道和表面电子态之间的相互作用对其性能至关重要 (Chen et al., 2020).
能量存储: 改性后的 MoO3 显示出改进的锂离子扩散,使其适用于锂离子电容器。其扩大的层间距和增强的电子传输有助于实现高电容和优异的循环寿命 (Li et al., 2016).
太阳能电池: MoO3 用于太阳能电池中以提高光伏性能。例如,它在硅异质结太阳能电池中的应用展示了高开路电压和功率转换效率 (Battaglia et al., 2014).
摩擦学系统: 使用拉曼光谱研究了 MoO3 在摩擦学系统中的应用。在特定条件下,它转变为三氧化钼对于与 MoS2 涂层相关的研究至关重要 (Windom et al., 2011).
作用机制
Target of Action
Molybdenum trioxide (MoO3) is a versatile compound with a wide range of targets. It is primarily used as an additive in steel production . It also plays a significant role in the industrial production of acrylonitrile by the oxidation of propene and ammonia . Furthermore, MoO3 nanoparticles have demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa by activating membrane stress in these pathogens .
Mode of Action
The mode of action of MoO3 is largely dependent on its application. In the context of antimicrobial activity, MoO3 nanoparticles exert their effect by inducing membrane stress in the target pathogens . In the realm of industrial applications, MoO3 serves as a catalyst, facilitating chemical reactions .
Biochemical Pathways
Research has shown that moo3 nanoparticles can influence the antioxidant activity of plants, leading to an increase in growth parameters and the number of nodules . This suggests that MoO3 may interact with biochemical pathways related to oxidative stress and plant growth.
Pharmacokinetics
It is known that molybdenum and its compounds are taken up via the gastrointestinal tract and the lungs, retained transiently in the tissues, and then excreted entirely in the form of molybdates, mostly in the urine .
Result of Action
The molecular and cellular effects of MoO3 action are diverse and context-dependent. For instance, in the context of antimicrobial activity, MoO3 nanoparticles can cause membrane stress in pathogens, potentially leading to their death . In plants, MoO3 nanoparticles have been shown to positively affect antioxidant activity, leading to increased growth parameters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MoO3. For instance, the presence of other metals can have antagonistic effects on molybdenum . Additionally, the physical and chemical properties of MoO3, such as its solubility in water and its thermal behavior, can be influenced by environmental conditions . Therefore, the environment in which MoO3 is used or studied can greatly impact its effectiveness and stability.
安全和危害
未来方向
Molybdenum trioxide, as an n-type semiconducting metal oxide, has been rated as a research hotpot material in recent years due to its utility in a wide range of important technological applications . The advancement of synthetic techniques has made it possible to explore numerous novel nanostructures and integrate them into smart gas sensing devices .
属性
IUPAC Name |
trioxomolybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQOBWVOAYFWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Mo](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO3 | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum trioxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Molybdenum_trioxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020899 | |
| Record name | Molybdenum trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Molybdenum trioxide appears as colorless to white or yellow odorless solid. Sinks in water. (USCG, 1999), Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Other Solid; Other Solid, NKRA; Pellets or Large Crystals, White or slightly yellow to slightly bluish solid; [Merck Index] Light green odorless powder; Partially soluble in water (1.07 g/L at 18 deg C); [MSDSonline] A soluble compound; [ACGIH] | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum oxide (MoO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum trioxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6193 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
2111 °F at 760 mmHg (Sublimes) (NTP, 1992), 1155 °C, SUBLIMES | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992), After strong ignition it is very slightly sol in acids, 0.490 g/1000 cc water @ 28 °C, Sol in concentrated mineral acids, Sol in soln of alkali hydroxides and soln of potassium bitartrate, 1.066 g/l water @ 18 °C, 20.55 g/l water @ 70 °C | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.69 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.69 @ 26 °C/4 °C | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of molybdenum toxicity is not yet quite understood. It is assumed that the primary factor is the formation of a copper-tetrathiomolybdate complex in the reduction medium of the gastrointestinal tract which reduces the biological utility of copper. /Molybdenum/, Molybdenum is an essential metal as a cofactor for the enzymes xanthine oxidase and aldehyde oxidase. /Molybdenum/ | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE OR SLIGHTLY YELLOW TO SLIGHTLY BLUISH POWDER OR GRANULES, COLORLESS OR WHITE YELLOW RHOMBIC CRYSTALS, WHITE POWDER AT ROOM TEMP, YELLOW AT ELEVATED TEMP | |
CAS RN |
1313-27-5, 11098-99-0 | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum oxide (MoO3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molybdenum trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001313275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011098990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdenum trioxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Molybdenum oxide (MoO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum trioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22FQ3F03YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1463 °F (NTP, 1992), 795 °C | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8862 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM TRIOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1661 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of molybdenum trioxide?
A1: The molecular formula of molybdenum trioxide is MoO3. Its molecular weight is 143.94 g/mol.
Q2: What are some notable structural features of molybdenum trioxide?
A2: Molybdenum trioxide exhibits a distinctive layered structure. This layered structure can be found in various forms, including the thermodynamically stable α-MoO3, as well as metastable phases like β-MoO3 and h-MoO3 []. This structural characteristic significantly influences its properties and applications.
Q3: How does the morphology of molybdenum trioxide impact its properties?
A3: The morphology of MoO3 plays a crucial role in its properties. For instance, synthesizing MoO3 with different precursors and templates can result in nanoparticles or plate-like structures []. Notably, MoO3 nanoparticles exhibit unit cell shrinkage and a blue shift phenomenon compared to their larger, plate-shaped counterparts.
Q4: How does the calcination temperature affect the properties of molybdenum trioxide?
A4: Calcination temperature significantly impacts the crystalline structure and properties of MoO3. Studies reveal that during calcination, MoO3 crystals undergo a transformation from h-MoO3 to α-MoO3 at a temperature of 350°C []. This phase transition influences its properties and suitability for specific applications.
Q5: How stable is molybdenum trioxide in different environments?
A5: The stability of MoO3 is influenced by the surrounding environment. Research indicates that MoO3 electrodes exhibit enhanced stability in a protic electrolyte solution (0.1 M LiClO4, 14 mM HClO4, 2% H2O/PC) compared to a purely aprotic electrolyte like 0.1 M LiClO4/PC []. This difference in stability arises from the reduced chemical disorder induced by cycling the MoO3 electrode in a protic medium.
Q6: What makes molybdenum trioxide a suitable material for catalytic applications?
A6: Molybdenum trioxide is an excellent oxidation catalyst. It plays a crucial role in various catalytic processes, including the selective oxidation of acrolein to acrylic acid, methanol to formaldehyde, and benzene to maleic anhydride [].
Q7: How does molybdenum trioxide contribute to the carburization process?
A7: MoO3 serves as a precursor for the production of molybdenum carbide (Mo2C), a material with catalytic applications. Studies demonstrate that Mo2C can be synthesized by temperature-programmed reaction (TPR) using MoO3 in a CH4/H2 atmosphere. The optimal carburization temperature for this process is 675°C [].
Q8: What makes molybdenum trioxide suitable for energy storage applications?
A8: MoO3 has garnered attention as a promising material for energy storage devices, particularly as an electrode material in lithium-ion batteries. This is attributed to its unique layered structure, which facilitates the intercalation and deintercalation of lithium ions [, ].
Q9: How does molybdenum trioxide contribute to hydrogen-ion storage?
A9: Research has demonstrated the potential of MoO3 as an electrode material for hydrogen-ion storage []. The redox reaction mechanism involves the conversion of MoO3 to H0.88MoO3 during the initial hydrogen-ion insertion. Subsequent cycles involve the reversible intercalation and deintercalation of hydrogen ions between H0.88MoO3 and H0.12MoO3.
Q10: What are the advantages of using molybdenum trioxide in flexible and transparent energy storage devices?
A10: Flexible transparent molybdenum trioxide nanopaper, assembled from ultralong MoO3 nanobelts, exhibits excellent optical transparency (≈90% transmittance in the visible region) and promising electrochemical performance for energy storage applications [].
Q11: How can molybdenum trioxide be utilized for environmental remediation?
A11: MoO3 demonstrates potential in removing heavy metals from water. For example, it can absorb a significant amount of uranium from contaminated water, forming the mineral umohoite []. This property highlights its potential for environmental remediation applications.
Q12: Are there any environmental concerns associated with molybdenum trioxide?
A12: While MoO3 itself is not highly toxic, the release of molybdenum compounds into the environment should be carefully managed. It is essential to develop and implement appropriate waste management and recycling strategies to mitigate any potential negative environmental impact [].
Q13: What methods are commonly employed for synthesizing molybdenum trioxide?
A13: Several methods are employed for synthesizing molybdenum trioxide, each with its own advantages and drawbacks. Some common methods include:
- Thermal oxidation of molybdenum trisulfide: This method produces electrochromic MoO3 thin films [].
- Hydrothermal synthesis: This method allows for controlled morphology and particle size [].
- Sol-gel process: This method is particularly suitable for preparing MoO3 thin films [].
- Chemical oxidation: This method can be used to synthesize polypyrrole/molybdenum trioxide composites for humidity sensing applications [].
- Green synthesis: This eco-friendly approach utilizes natural extracts, such as Syzygium aromaticum flower buds extract, for the synthesis of MoO3 nanoparticles [].
Q14: How is the quality and purity of synthesized molybdenum trioxide assessed?
A14: Various analytical techniques are employed to characterize and assess the quality of synthesized MoO3. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}naphthalene-2-carboxylic acid](/img/structure/B7770011.png)









